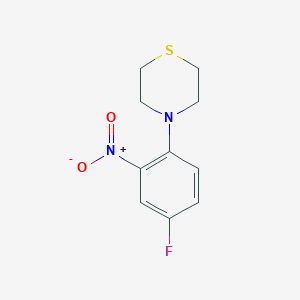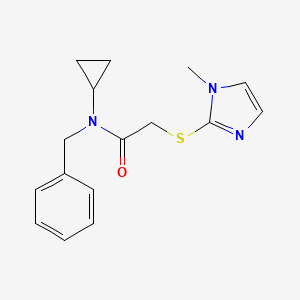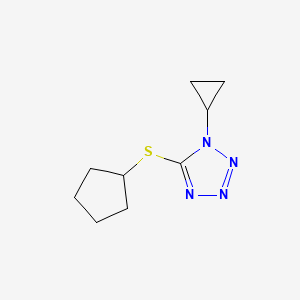![molecular formula C23H28N2O B7548189 (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone, also known as BDBM or Compound 1, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to a variety of targets, including the dopamine transporter, the serotonin transporter, and the sigma-1 receptor. (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential antidepressant and anxiolytic effects. (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone is that it is a relatively simple compound to synthesize, making it an attractive starting point for drug development. However, its complex spirocyclic structure can make it difficult to modify, which may limit its utility in some applications. Additionally, (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has been shown to have low solubility in aqueous solutions, which can make it challenging to work with in the lab.
Direcciones Futuras
There are a number of potential future directions for research on (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone. One area of interest is the development of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone-based drugs for the treatment of neurological disorders such as Parkinson's and Alzheimer's disease. Another potential direction is the study of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone's effects on protein-protein interactions, which could lead to the development of new drugs targeting these interactions. Additionally, further research is needed to fully understand the mechanism of action of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone and its potential applications in drug development.
Métodos De Síntesis
The synthesis of (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone involves a multistep process that starts with the reaction of 2-phenylacetonitrile with sodium hydride to form the corresponding carbanion. The carbanion then undergoes a Mannich reaction with N-benzyl-3-piperidone to produce the spirocyclic intermediate. The intermediate is then deprotected and oxidized to form (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone.
Aplicaciones Científicas De Investigación
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for developing new drugs. It has been shown to have activity against a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. (9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone has been used as a starting point for the development of new drugs for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(9-benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c26-22(21-9-5-2-6-10-21)25-17-13-23(14-18-25)11-15-24(16-12-23)19-20-7-3-1-4-8-20/h1-10H,11-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKQPQJGZKKGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCN(CC2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)
![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548180.png)

![N-[2-(benzimidazol-1-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B7548193.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)